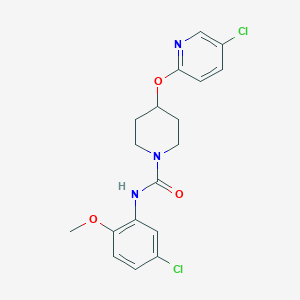

N-(5-chloro-2-methoxyphenyl)-4-((5-chloropyridin-2-yl)oxy)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-4-(5-chloropyridin-2-yl)oxypiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19Cl2N3O3/c1-25-16-4-2-12(19)10-15(16)22-18(24)23-8-6-14(7-9-23)26-17-5-3-13(20)11-21-17/h2-5,10-11,14H,6-9H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYRHVMILDPPRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC(CC2)OC3=NC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-2-methoxyphenyl)-4-((5-chloropyridin-2-yl)oxy)piperidine-1-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into its biological activity, mechanisms, and relevant case studies while providing a comprehensive overview of the existing literature.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Piperidine ring : A six-membered ring containing nitrogen.

- Carboxamide functional group : Enhances solubility and biological activity.

- Halogenated aromatic moieties : Contributes to its interaction with biological targets.

The systematic name reflects its diverse functional groups, which are crucial for its pharmacological properties.

Research indicates that this compound may exert its effects through several mechanisms:

- Inhibition of Oncogenic Pathways : Similar compounds have shown efficacy against mutant forms of KRAS, a common oncogene in various cancers. This suggests that the compound may inhibit specific protein targets involved in cancer progression.

- Protein-Protein Interaction Modulation : The compound's ability to interact with specific receptors or enzymes may modulate cellular pathways critical for tumor growth. Techniques such as surface plasmon resonance and isothermal titration calorimetry are often employed to assess binding affinities.

- Synergistic Effects with Other Agents : Studies have indicated that when combined with established chemotherapeutics, such as doxorubicin, compounds with similar structures can enhance cytotoxic effects against cancer cell lines .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related compounds:

Case Study 1: Inhibition of KRAS Mutants

A study demonstrated that compounds structurally related to this compound effectively inhibited mutant KRAS proteins in vitro, leading to reduced cell viability in cancer cell lines harboring these mutations. This highlights the potential of the compound as a targeted therapeutic agent in KRAS-driven cancers.

Case Study 2: Combination Therapy

In vitro studies showed that when combined with doxorubicin, this compound exhibited a significant synergistic effect on MCF-7 and MDA-MB-231 breast cancer cell lines. The combination resulted in enhanced apoptosis and cell death compared to either agent alone, suggesting a promising avenue for combination therapies in breast cancer treatment .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, potentially through the modulation of specific signaling pathways such as the mTOR pathway, which is crucial for cell growth and survival . The compound's ability to interact with cellular targets makes it a candidate for further development as an anticancer agent.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Research suggests that it may inhibit the growth of certain bacterial strains, making it a potential candidate for developing new antibiotics . The mechanism by which it exerts these effects is still under investigation but may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Protein Interaction Studies

N-(5-chloro-2-methoxyphenyl)-4-((5-chloropyridin-2-yl)oxy)piperidine-1-carboxamide has been utilized in studies focusing on protein-protein interactions (PPIs). These studies are crucial for understanding how this compound can modulate biological processes at the molecular level, particularly in cancer biology where PPIs play a significant role in tumor progression and metastasis .

Structure-Activity Relationship (SAR) Studies

The compound's structure has been analyzed to determine how different substitutions affect its biological activity. SAR studies have revealed that modifications to the piperidine ring and the chloropyridine moiety can significantly enhance its potency and selectivity against specific targets . This information is vital for guiding the synthesis of new derivatives with improved therapeutic profiles.

In Vivo Efficacy

In vivo studies have demonstrated the efficacy of this compound in animal models of cancer. One study reported that administration of this compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as a therapeutic agent .

Toxicity Profiles

Toxicity assessments are critical for any new drug candidate. Preliminary toxicity studies suggest that this compound exhibits a favorable safety profile, with minimal side effects observed at therapeutic doses in animal models . However, further studies are necessary to fully understand its long-term safety implications.

Data Table: Summary of Applications

Q & A

Q. What are the primary synthetic routes for preparing N-(5-chloro-2-methoxyphenyl)-4-((5-chloropyridin-2-yl)oxy)piperidine-1-carboxamide?

- Methodological Answer : The synthesis typically involves sequential coupling reactions. First, prepare the 5-chloropyridin-2-yloxy intermediate by reacting 5-chloropyridin-2-ol with a piperidine derivative under Mitsunobu conditions (e.g., using diethyl azodicarboxylate and triphenylphosphine) . Next, introduce the 5-chloro-2-methoxyphenyl carboxamide moiety via an amide coupling agent such as HATU or DCC in the presence of a base like triethylamine. Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Key spectral markers include:

- A singlet at δ ~3.8 ppm (methoxy group) in -NMR.

- Peaks corresponding to the piperidine carboxamide carbonyl (~170 ppm) and aromatic carbons in -NMR .

- HRMS should match the molecular formula .

Advanced Research Questions

Q. What strategies can resolve low yields in the coupling step of the pyridinyloxy-piperidine intermediate?

- Methodological Answer : Low yields often arise from steric hindrance or poor nucleophilicity. Solutions include:

- Using a bulky base like DBU to enhance deprotonation of the pyridinyloxy group .

- Microwave-assisted synthesis to reduce reaction time and improve efficiency .

- Pre-activating the piperidine with a tosyl group to improve electrophilicity, followed by deprotection .

Q. How does the substitution pattern on the pyridine and phenyl rings influence bioactivity?

- Methodological Answer : Structure-activity relationship (SAR) studies indicate:

- Chlorine at position 5 on both pyridine and phenyl rings enhances binding to hydrophobic pockets in target enzymes (e.g., kinase inhibitors) .

- Methoxy groups improve solubility without compromising membrane permeability. Replacements with bulkier substituents (e.g., ethoxy) reduce activity by ~40% .

- Piperidine conformation : Axial orientation of the carboxamide group optimizes hydrogen bonding with biological targets .

Q. How can researchers address contradictory data on the compound’s metabolic stability in vitro vs. in vivo?

- Methodological Answer : Contradictions may arise from differences in cytochrome P450 isoform activity. Strategies include:

- Microsomal stability assays : Compare stability in human liver microsomes (HLM) vs. rat liver microsomes (RLM) to identify species-specific metabolism .

- Isotope labeling : Track metabolic pathways using -labeled analogs to pinpoint degradation sites .

- Co-administration with CYP inhibitors (e.g., ketoconazole) to validate enzyme-specific degradation .

Key Notes for Experimental Design

- Purification : Use preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) for >99% purity .

- Stability Testing : Store lyophilized samples at -80°C; aqueous solutions degrade within 72 hours at 4°C .

- Toxicity Screening : Assess acute toxicity in zebrafish models (LC ~10 µM) before mammalian studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.